N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound with the molecular formula C18H26N2O5S. It is known for its unique chemical structure, which includes a cyclopentyl group, a methyl group, and a morpholine-4-sulfonyl group attached to a phenoxyacetamide backbone
Preparation Methods
The synthesis of N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Phenoxyacetamide Backbone: The phenoxyacetamide backbone is synthesized by reacting 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid under basic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-CYCLOPENTYL-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEXYL-2-[2-ETHOXY-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological activity.
N-CYCLOPENTYL-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: This compound lacks the methyl group, which may influence its overall properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-14-12-16(26(22,23)20-8-10-24-11-9-20)6-7-17(14)25-13-18(21)19-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZSZEXLABXFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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